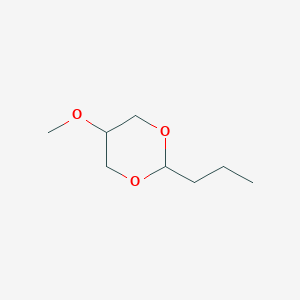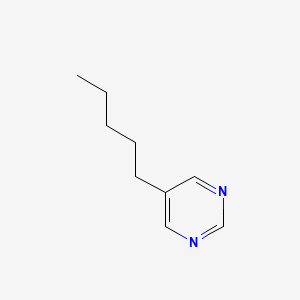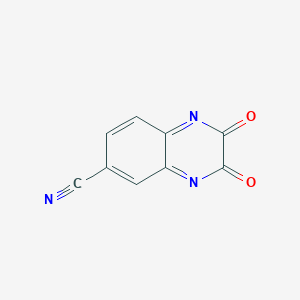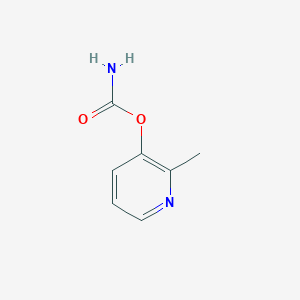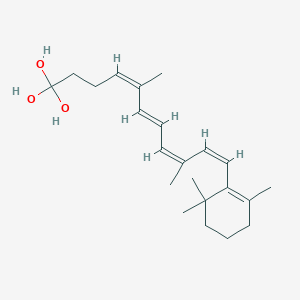
(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Troxerutin is a flavonol, a type of flavonoid derived from rutin It is more accurately described as a hydroxyethylrutosideSophora japonica. Troxerutin is primarily used as a vasoprotective agent, which means it helps protect blood vessels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Troxerutin is synthesized through the hydroxyethylation of rutin.
Industrial Production Methods
In industrial settings, troxerutin is produced using high-performance liquid chromatography (HPLC) methods. These methods involve the separation of rutin, troxerutin, and other flavonoids using a fused-core column technology. The process ensures efficient separation and high sample throughput .
Análisis De Reacciones Químicas
Types of Reactions
Troxerutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of troxerutin is particularly significant due to its antioxidant properties. This reaction involves electron-transfer processes, which allow troxerutin to scavenge radicals .
Common Reagents and Conditions
Common reagents used in the oxidation of troxerutin include pulse radiolysis and cyclic voltammetry. These methods help investigate the redox reactions of troxerutin under different conditions .
Major Products Formed
The major products formed from the oxidation of troxerutin include various oxidized derivatives that retain the antioxidant properties of the parent compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Troxerutin exerts its effects through several mechanisms:
Antioxidant Activity: Troxerutin scavenges free radicals and reduces oxidative stress by increasing levels of glutathione and superoxide dismutase.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma.
Vasoprotective Effects: Troxerutin improves hepatic lipid homeostasis by restoring NAD(+)-depletion-mediated dysfunction of lipin 1 signaling.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Like troxerutin, quercetin is a flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Rutin is the parent compound of troxerutin.
Acetylsalicylic Acid: Although not a flavonoid, acetylsalicylic acid (aspirin) has anti-inflammatory properties.
Uniqueness of Troxerutin
Troxerutin’s uniqueness lies in its enhanced solubility and bioavailability, which make it more effective in clinical applications compared to its parent compound, rutin. Additionally, its ability to modulate both oxidative stress and inflammatory responses makes it a versatile therapeutic agent .
Propiedades
Fórmula molecular |
C22H34O3 |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol |
InChI |
InChI=1S/C22H34O3/c1-17(11-7-16-22(23,24)25)9-6-10-18(2)13-14-20-19(3)12-8-15-21(20,4)5/h6,9-11,13-14,23-25H,7-8,12,15-16H2,1-5H3/b9-6+,14-13-,17-11-,18-10- |
Clave InChI |
KMPBUGGPUQOWMJ-NXPSPVSKSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\CCC(O)(O)O)/C)\C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCCC(O)(O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



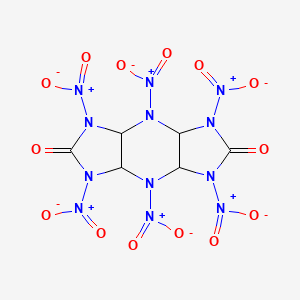
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
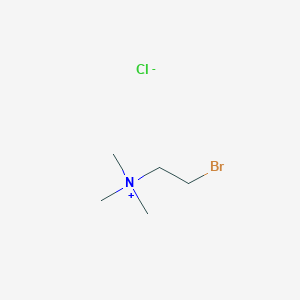
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)


